5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide”, a similar compound, “5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides”, was synthesized via a Suzuki cross-coupling reaction of “5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide” with various aryl/heteroaryl boronic acids/pinacol esters .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
Research on compounds structurally related to "5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide" has revealed their potential in antiprotozoal activity. For instance, studies on derivatives of nicotinamidine have shown significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, organisms responsible for diseases such as sleeping sickness and malaria, respectively. These compounds were synthesized through processes involving selective bromination, Suzuki coupling, and hydrogenation, indicating their potential in developing therapeutic agents against protozoal infections (Ismail et al., 2003).
Synthesis of Deuterium‐Labelled Compounds
The synthesis of deuterium-labelled compounds related to "this compound" has been reported, indicating their significance in pharmacokinetic studies. Such compounds enable the tracking of drug metabolism and distribution within biological systems, offering insights into the drug's behavior and its interactions at the molecular level (Ismail & Boykin, 2004).
Antimicrobial Activity
Compounds bearing similarity to the structure of "this compound" have been explored for their antimicrobial properties. Specifically, derivatives of nicotinamide have been synthesized and evaluated against various bacterial and fungal strains, showing promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Patel & Shaikh, 2010).
Enzymatic Inhibition
The inhibition of nicotinamidase from Mycobacterium tuberculosis by related compounds has been studied, highlighting a potential mechanism for combating tuberculosis. Nicotinamidase plays a critical role in the NAD+ salvage pathway, essential for the bacterium's survival and virulence. Inhibitors of this enzyme could serve as a basis for developing novel therapeutic strategies against tuberculosis (Seiner et al., 2010).
Crystal Engineering and Thermodynamics
Studies on the crystal engineering and thermodynamics of compounds similar to "this compound" provide insights into their solid-state properties and interactions. Such research is crucial for understanding the compound's stability, solubility, and formulation strategies for pharmaceutical applications (Jarzembska et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target .
Biochemical Pathways
It’s worth noting that compounds with similar structures can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Without specific information on these aspects, it’s challenging to provide a detailed description of the compound’s effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Eigenschaften
IUPAC Name |
5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEAAAXXDVUZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.